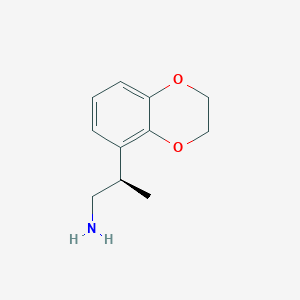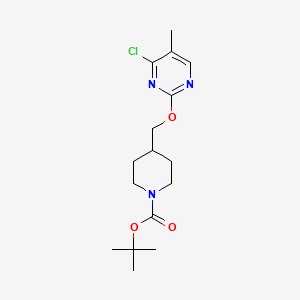
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as MDMA, Ecstasy, or Molly, and has been used recreationally for its psychoactive effects. However,
Wirkmechanismus
The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine involves the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of pleasure, empathy, and social bonding. However, the exact mechanism of action is still not fully understood, and further research is needed to elucidate the molecular pathways involved.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include an increase in heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. However, the long-term effects of this compound on the brain and body are still not fully understood, and further research is needed to assess its safety and potential risks.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine in lab experiments is its ability to induce changes in mood and behavior, making it a useful tool for studying the neurobiological basis of social behavior and emotional processing. However, the use of this compound in lab experiments is limited by its potential risks and the need for strict safety precautions.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine. These include:
1. Further investigation into the molecular mechanisms of action of this compound, including its effects on neurotransmitter release and receptor signaling pathways.
2. Assessment of the long-term effects of this compound on the brain and body, including its potential for neurotoxicity and addiction.
3. Development of new therapeutic approaches based on the use of this compound, including the use of this compound in combination with other drugs or therapies for the treatment of mental health disorders.
4. Identification of new analogs or derivatives of this compound with improved therapeutic potential and reduced side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in the fields of psychiatry, neuroscience, and pharmacology. While its recreational use has raised concerns about its safety and potential risks, scientific research on this compound has provided valuable insights into the neurobiological basis of social behavior and emotional processing. Further research is needed to fully understand the molecular mechanisms of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine involves several steps, including the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced to (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol using sodium borohydride. This compound is then converted to the final product, this compound, through a reaction with hydrochloric acid and isopropylamine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine has been studied for its potential therapeutic effects in various fields, including psychiatry, neuroscience, and pharmacology. Research has shown that this compound can increase feelings of empathy, social bonding, and emotional openness, making it a potential treatment for conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUBVZTDUGCPJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455433.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455434.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2455435.png)


![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid](/img/structure/B2455439.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)


![4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2455449.png)
![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)